1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine

Medicinal Chemistry ADME Optimization Solubility

1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine (CAS 929028-88-6) is a synthetic organic compound belonging to the 5-aminopyrazole class, featuring a methylene (-CH2-) spacer between the pyrazole core and the 2,4-dichlorophenyl ring. It is predominantly cataloged and supplied as a research-grade building block (typical purity: 95%) for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.1
CAS No. 929028-88-6
Cat. No. B2671604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine
CAS929028-88-6
Molecular FormulaC10H9Cl2N3
Molecular Weight242.1
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C(=CC=N2)N
InChIInChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-10(13)3-4-14-15/h1-5H,6,13H2
InChIKeyNQYSFJUBWFLIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine (CAS 929028-88-6): Chemical Profile and Procurement Baseline


1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine (CAS 929028-88-6) is a synthetic organic compound belonging to the 5-aminopyrazole class, featuring a methylene (-CH2-) spacer between the pyrazole core and the 2,4-dichlorophenyl ring [1]. It is predominantly cataloged and supplied as a research-grade building block (typical purity: 95%) for medicinal chemistry and agrochemical intermediate synthesis . The compound's computed physicochemical profile includes a molecular weight of 242.10 g/mol, a calculated LogP (XLogP3) of 2.7, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This profile distinguishes it from direct N-aryl analogs lacking the methylene spacer, impacting lipophilicity and conformational flexibility relevant to target binding.

Why 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine Cannot Be Substituted by Generic In-Class Analogs


The 5-aminopyrazole scaffold is a privileged structure in kinase inhibition and cannabinoid receptor antagonism, where subtle variations in N1-aryl substituents critically control potency and selectivity [1][2]. 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is distinguished by its methylene linker, which is absent in the direct 1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine analog. This linker increases the topological distance between the dichlorophenyl group and the pyrazole core, alters the conformational flexibility (2 rotatable bonds vs. 1 in the direct N-aryl analog), and reduces the calculated LogP by approximately 0.3 units, potentially enhancing aqueous solubility and modifying target off-rates [3]. Generic substitution with other 5-aminopyrazoles lacking this precise 2,4-dichlorobenzyl substitution pattern therefore risks altered binding kinetics, selectivity profiles, and solubility, undermining SAR campaigns and lead optimization programs.

Quantitative Differentiation Evidence for 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine Against Closest Analogs


Methylene Spacer Alters Lipophilicity and Solubility Profile Relative to Direct N-Aryl Analog

The target compound's methylene linker between the pyrazole and the 2,4-dichlorophenyl ring provides a distinct physicochemical profile compared to its closest direct analog, 1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CID 242295) [1]. Computed XLogP3 values indicate a reduction in lipophilicity from 3.0 (direct N-aryl) to 2.7 (methylene-spaced), while topological polar surface area (tPSA, 43.8 Ų) and hydrogen bond donor/acceptor counts remain identical [1]. This quantitative difference suggests improved aqueous solubility for the target compound, a critical parameter for in vitro assay compatibility.

Medicinal Chemistry ADME Optimization Solubility

Conformational Flexibility Advantage for Induced-Fit Target Binding

The presence of the methylene bridge in 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine introduces an additional rotatable bond (2 total) versus the direct N-aryl comparator (1 rotatable bond) [1]. This increased flexibility can facilitate induced-fit binding to kinase ATP pockets or GPCR orthosteric sites, where the dichlorophenyl group must adopt a specific dihedral angle for optimal hydrophobic pocket occupancy. The 5-aminopyrazole core is a recognized hinge-binding motif in kinase inhibitor design, and the N1-benzyl substitution pattern is known to modulate selectivity in Aurora kinase and GSK-3 inhibitor series [2].

Kinase Inhibition Cannabinoid Receptor Molecular Flexibility

Distinct Reactivity Profile as a Primary Amine Synthetic Intermediate

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine features a primary aromatic amine at the pyrazole 5-position, available for amide coupling, reductive amination, or urea formation . Its molecular weight (242.10 g/mol) is approximately 21% lower than the widely used 1-(2,4-dichlorophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine analog (CAS 1017781-18-8, MW 298.16 g/mol), offering advantages in fragment-based drug discovery where smaller molecular weight starting points are preferred . The sp³ carbon content (Fsp³ = 0.10) offers a modest improvement in three-dimensional character over fully aromatic analogs (typical Fsp³ = 0.0) .

Synthetic Chemistry Building Blocks Amide Coupling

Storage and Handling Advantages Over Temperature-Sensitive Analogs

The compound is specified for storage at 2-8°C (refrigerated) and ships at room temperature, indicating moderate thermal stability without requiring deep-freeze (-20°C) conditions . In contrast, certain structurally related 5-aminopyrazoles with free carboxylic acid or nitro substituents often require -20°C storage and desiccation. This property reduces cold-chain logistics costs and degradation risk during transport, a quantifiable procurement advantage for multi-site collaborative research programs.

Stability Procurement Supply Chain

Optimal Research and Procurement Scenarios for 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine (CAS 929028-88-6)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (242.10 g/mol), moderate lipophilicity (XLogP3 = 2.7), and available 5-amine handle for rapid amide library synthesis make it an ideal starting fragment for identifying ATP-competitive kinase hinge binders [1][2]. The methylene spacer provides a unique vector angle for growing into the hydrophobic back pocket of kinases such as GSK-3, Aurora A, or CDK family members, where 2,4-dichlorophenyl binding motifs are known to enhance selectivity over the broader kinome [2]. Procurement at 95% purity supports direct use in biochemical IC50 primary screens without additional purification.

Cannabinoid CB1 Receptor Antagonist Scaffold Development

The 2,4-dichlorophenyl-5-aminopyrazole core is a validated pharmacophore in CB1 receptor antagonist/inverse agonist design [1]. The methylene spacer in 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine offers a critical differentiation point from the direct N-aryl rimonabant core, potentially reducing hERG liability and improving peripheral selectivity. This compound serves as a privileged intermediate for generating SAR libraries targeting metabolic disorders without the CNS-penetrant liabilities of early CB1 antagonists.

Agrochemical Lead Generation: Herbicide Safeners and Fungicides

5-Aminopyrazoles with dichlorophenyl substitution appear in patent literature for herbicide safener combinations and antifungal lead matter [1]. The specific 1-(2,4-dichlorobenzyl)-1H-pyrazol-5-amine substitution pattern (present in this compound) provides a differentiated heterocyclic amine scaffold for generating proprietary agrochemical IP, where the benzyl linkage offers distinct metabolic stability in planta compared to direct N-aryl analogs. Bulk procurement (>25 g) at 95% purity supports greenhouse-scale efficacy testing.

Antimicrobial Resistance (AMR) Probe Compound Synthesis

The 5-aminopyrazole scaffold has been explored in the context of beta-lactamase inhibition, as evidenced by structural biology studies of related 1-aryl-5-aminopyrazoles co-crystallized with KPC-2 carbapenemase [1][2]. 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine offers a synthetic entry point for generating N-substituted analogs with potential metallo-beta-lactamase inhibitory activity, supported by the electron-withdrawing 2,4-dichloro substitution that enhances Zn²⁺ chelation potential at the active site.

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